molecular formula C18H20BrNO3S B586494 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 CAS No. 1795135-31-7

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4

Cat. No.: B586494
CAS No.: 1795135-31-7
M. Wt: 414.35
InChI Key: NNJXJDRXWLCJSS-YUAWXFIQSA-N
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Description

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a thiazolidinedione analogue, which is often used in various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The reagents used in this process are often tailored for specific applications, ensuring the stability and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of products depending on the nucleophile used .

Scientific Research Applications

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor and wound healing promoter.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 involves its interaction with specific molecular targets and pathways. As a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, it prevents the breakdown of prostaglandins, which are involved in inflammation and wound healing. This inhibition leads to increased levels of prostaglandins, promoting wound healing and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
  • 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a stable isotope-labeled compound for various research applications. This labeling allows researchers to track the compound’s metabolic pathways and interactions more accurately compared to its non-labeled counterpart.

Properties

IUPAC Name

(5E)-5-[[3-bromo-4-(2-cyclohexyl-1,1,2,2-tetradeuterioethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXJDRXWLCJSS-YUAWXFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CCCCC1)C([2H])([2H])OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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